molecular formula C17H19F3N2OS B2410043 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde CAS No. 321553-53-1

5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde

Cat. No.: B2410043
CAS No.: 321553-53-1
M. Wt: 356.41
InChI Key: NZQDHMCRZUUAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring substituted with a trifluoromethyl group, a tert-butylbenzylthio group, and a carboxaldehyde group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Attachment of the tert-Butylbenzylthio Group:

    Formylation: The final step is the formylation of the pyrazole ring, which can be carried out using formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in aprotic solvents.

Major Products

    Oxidation: 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, particularly those requiring specific electronic or steric properties.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde depends on its application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

    5-(4-tert-Butylbenzylthio)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxaldehyde: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    5-(4-tert-Butylbenzylthio)-1-methyl-3-(methyl)-1H-pyrazole-4-carboxaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(4-tert-Butylbenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2OS/c1-16(2,3)12-7-5-11(6-8-12)10-24-15-13(9-23)14(17(18,19)20)21-22(15)4/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQDHMCRZUUAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.